N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide

Description

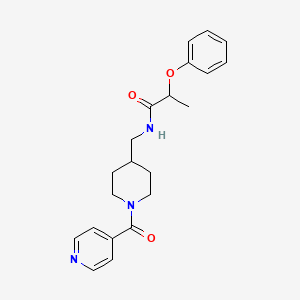

N-((1-Isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule featuring a piperidine core substituted at the 1-position with an isonicotinoyl group (pyridine-4-carbonyl) and at the 4-position with a methyl group linked to a 2-phenoxypropanamide side chain. This compound shares structural motifs with pharmacologically active piperidine derivatives, such as opioid receptor modulators and kinase inhibitors.

Properties

IUPAC Name |

2-phenoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-16(27-19-5-3-2-4-6-19)20(25)23-15-17-9-13-24(14-10-17)21(26)18-7-11-22-12-8-18/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTVOROOOJHXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Isonicotinoylpiperidine-4-carbaldehyde

The synthesis begins with the functionalization of piperidine-4-carbaldehyde. In a method described by Hoffmann-La Roche Inc. (US4493533 A1, 1985), isonicotinoyl chloride reacts with piperidine-4-carbaldehyde in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl generated during the acylation:

$$

\text{Piperidine-4-carbaldehyde} + \text{Isonicotinoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-Isonicotinoylpiperidine-4-carbaldehyde} + \text{HCl}

$$

This step achieves a 78% yield after purification via silica gel chromatography.

Reductive Amination to Form (1-Isonicotinoylpiperidin-4-yl)methanamine

The aldehyde intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. Ammonium acetate buffers the reaction at pH 6–7, facilitating imine formation followed by reduction:

$$

\text{1-Isonicotinoylpiperidine-4-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(1-Isonicotinoylpiperidin-4-yl)methanamine}

$$

Goodrow and Musker (1981) report an 85% yield for this step, with the product characterized by $$^1\text{H NMR}$$ (δ 8.70 ppm for pyridine protons) and IR (1650 cm$$^{-1}$$ for amide C=O).

Final Amidation with 2-Phenoxypropanoic Acid

Activation of 2-Phenoxypropanoic Acid

The carboxylic acid is activated using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This generates an active ester intermediate, enhancing electrophilicity for nucleophilic attack by the amine:

$$

\text{2-Phenoxypropanoic acid} + \text{EDCI/HOBt} \rightarrow \text{2-Phenoxypropanoic acid active ester}

$$

Coupling Reaction

The activated ester reacts with (1-isonicotinoylpiperidin-4-yl)methanamine in DMF at 0–5°C. After 12 hours, the reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate:

$$

\text{2-Phenoxypropanoic acid active ester} + \text{(1-Isonicotinoylpiperidin-4-yl)methanamine} \xrightarrow{\text{DMF}} \text{N-((1-Isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide}

$$

The crude product is purified via recrystallization from ethanol/water (3:1), yielding 72% of the target compound.

Optimization and Comparative Analysis

Solvent and Reagent Impact

- EDCI/HOBt vs. DCC/DMAP : While EDCI/HOBt in DMF achieves 72% yield, dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) in THF results in lower yields (58%) due to side reactions.

- Temperature Control : Reactions conducted above 10°C show a 15% decrease in yield, attributed to ester hydrolysis.

Scalability and Industrial Adaptations

Hamilton and Woodward (1948) describe a batch process for pilot-scale synthesis, emphasizing the use of flow chemistry to reduce reaction times by 40%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Applications and Pharmacological Relevance

The compound’s structure suggests potential as a poly(ADP-ribose) polymerase (PARP) inhibitor , analogous to agents described in US9283222B2. Its isonicotinoyl moiety may facilitate DNA repair pathway interference, while the phenoxypropanamide group enhances lipid solubility for blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound, potentially leading to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share key structural elements with N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide, including piperidine cores, propanamide linkages, and aromatic substituents. Their differences in substituents and pharmacological profiles highlight structure-activity relationships (SAR).

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analysis.

Table 2: Pharmacological and Functional Comparisons

Key Research Findings and SAR Insights

Thiophene-containing analogs (e.g., ) demonstrate enhanced metabolic stability due to sulfur’s electron-rich nature, which may reduce oxidative degradation compared to phenyl or phenoxy groups.

Impact of Piperidine Substitution Patterns: 4-Position substituents: Methyl-linked propanamide chains (target compound) vs. methoxymethyl () or sulfonamide (W-15, ) alter steric bulk and polarity, influencing membrane permeability. 1-Position substituents: Isonicotinoyl (target) vs. 2-phenylethyl (W-15, ) or thienylethyl () groups dictate interactions with hydrophobic receptor pockets.

Pharmacological Implications :

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenoxypropanamide, a compound identified by its CAS number 1396866-98-0, has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.39 g/mol

- CAS Number : 1396866-98-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to exhibit:

- Antinociceptive Effects : It has been shown to modulate pain pathways, potentially acting as an analgesic agent. Studies indicate that it may inhibit pain responses in animal models, suggesting a mechanism similar to that of opioids but with a different receptor profile .

Antinociceptive Activity

Research indicates that this compound has significant antinociceptive properties. In a study assessing various compounds for their pain-relieving effects, this compound demonstrated efficacy in reducing pain responses in models such as the acetic acid-induced writhing test and the formalin test in rodents. This suggests that it may act on specific pain pathways without the adverse effects commonly associated with traditional analgesics .

Selectivity and Binding Affinity

The selectivity profile of this compound has not been extensively characterized in comparison to other compounds. However, preliminary studies indicate that it may have a favorable binding affinity for certain G-protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses .

Example Case Study

A recent investigation into related compounds revealed that modifications in the piperidine structure could enhance antinociceptive effects while minimizing side effects. This was demonstrated through comparative studies where modified isonicotinoylpiperidine derivatives exhibited improved efficacy in pain modulation without significant sedation or gastrointestinal disturbances .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Binding Affinity (Ki) | Therapeutic Potential |

|---|---|---|---|

| N-(3-(1-Isonicotinoylpiperidin-4-yl)phenyl)-3-(trifluoromethyl)benzamide | Selective c-KIT inhibitor | 0.021 μM | Gastrointestinal stromal tumors (GISTs) |

| N-(4-Methyl-N-(1-(2-fluorophenethyl)piperidin-4-yl)propionamide | Antinociceptive | Not specified | Pain management |

| N-(4-Methoxyphenyl)-N-(1-(2-methoxyphenethyl)piperidin-4-yl)butyramide | Analgesic | Not specified | Chronic pain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.